X-press Tag Peptide

Description

Properties

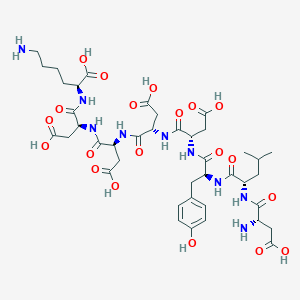

Molecular Formula |

C41H59N9O20 |

|---|---|

Molecular Weight |

998.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C41H59N9O20/c1-18(2)11-23(45-34(62)21(43)13-29(52)53)35(63)46-24(12-19-6-8-20(51)9-7-19)36(64)47-26(15-31(56)57)38(66)49-28(17-33(60)61)40(68)50-27(16-32(58)59)39(67)48-25(14-30(54)55)37(65)44-22(41(69)70)5-3-4-10-42/h6-9,18,21-28,51H,3-5,10-17,42-43H2,1-2H3,(H,44,65)(H,45,62)(H,46,63)(H,47,64)(H,48,67)(H,49,66)(H,50,68)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

FWMNKRVHBHKBMO-VXBMVYAYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |

sequence |

One Letter Code: DLYDDDDK |

Origin of Product |

United States |

Foundational & Exploratory

X-press Tag Peptide: A Comprehensive Technical Guide to Principle and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and protein sciences, the ability to isolate and analyze specific proteins is paramount. Epitope tagging has emerged as a powerful and widely adopted strategy for the purification, detection, and functional analysis of recombinant proteins. Among the various available tags, the X-press tag peptide offers a multifaceted solution, integrating elements for efficient affinity purification, sensitive immunodetection, and precise tag removal. This technical guide provides an in-depth exploration of the core principles and functions of the X-press tag system, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principle of the this compound

The X-press tag is a sophisticated N-terminal leader peptide engineered to provide a multi-functional tool for protein manipulation.[1][2] Its design is a composite of three key functional domains: a polyhistidine sequence, the Xpress epitope, and a specific cleavage site for enterokinase.[1][2] This tripartite structure allows for a seamless workflow from high-yield protein purification to specific detection and, if required, the release of the native protein.

The polyhistidine region , typically a stretch of six histidine residues (6xHis), is the workhorse for affinity purification. Histidine residues have a strong affinity for immobilized divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), a principle exploited in Immobilized Metal Affinity Chromatography (IMAC). This interaction allows for the selective capture of the X-press tagged protein from a complex cellular lysate.

The Xpress epitope is a specific amino acid sequence, DLYDDDDK, derived from the bacteriophage T7 gene 10 protein. This epitope is recognized with high specificity by the Anti-Xpress monoclonal antibody, enabling robust and sensitive detection of the tagged protein in various immunoassays, including Western blotting and immunoprecipitation.

The enterokinase cleavage site provides a mechanism for the precise removal of the entire N-terminal X-press tag. Enterokinase is a highly specific protease that recognizes and cleaves at the C-terminal side of the sequence Asp-Asp-Asp-Asp-Lys. This allows for the production of the target protein in its native, untagged form, which is often crucial for functional and structural studies where the tag might interfere with the protein's activity or crystallization.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the this compound system.

| Property | Value | Reference(s) |

| Molecular Weight | 997.96 Da | |

| Amino Acid Sequence | DLYDDDDK (Xpress Epitope) | |

| Purity | >99% (as verified by Certificate of Analysis) |

| Solvent | Solubility | Reference(s) |

| DMSO | ≥99.8 mg/mL (with gentle warming) | |

| Water | ≥50 mg/mL (with sonication) |

| Application | Parameter | Recommended Value | Reference(s) |

| Protein Purification | Wash Buffer (Imidazole) | 20–40 mM | |

| Protein Purification | Elution Buffer (Imidazole) | 250–500 mM | |

| Western Blotting | Anti-Xpress Ab Dilution | 1:5000 | |

| Immunoprecipitation | Anti-Xpress Ab Amount | 1-2 µg per 1 ml lysate |

Experimental Protocols

Protein Purification using ProBond™ Resin

This protocol outlines the purification of an X-press tagged protein from a bacterial lysate under native conditions.

Materials:

-

Cell pellet from an expressed culture

-

Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

-

ProBond™ Nickel-Chelating Resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cells).

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 5 µg/mL and a protease inhibitor cocktail.

-

Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.

-

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

-

Column Preparation:

-

Equilibrate the ProBond™ resin with 5-10 column volumes of Lysis Buffer.

-

-

Protein Binding:

-

Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

-

-

Washing:

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the X-press tagged protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

-

Western Blotting

This protocol describes the detection of an X-press tagged protein by Western blotting.

Materials:

-

Purified protein or cell lysate

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Anti-Xpress primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the Anti-Xpress primary antibody 1:5000 in Blocking Buffer.

-

Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) in Blocking Buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

-

Immunoprecipitation

This protocol details the immunoprecipitation of an X-press tagged protein.

Materials:

-

Cell lysate containing the X-press tagged protein

-

Immunoprecipitation (IP) Lysis Buffer (e.g., RIPA or a non-denaturing buffer)

-

Anti-Xpress antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., IP Lysis Buffer or PBS)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Lysate Preparation:

-

Prepare a clarified cell lysate using an appropriate IP Lysis Buffer containing protease inhibitors.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 1-2 µg of Anti-Xpress antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add pre-equilibrated protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the immunoprecipitated protein from the beads using an appropriate Elution Buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil.

-

Visualizing the Workflow and Principles

The following diagrams illustrate the core concepts and workflows associated with the this compound system.

Caption: The modular design of the X-press tag and its corresponding functions.

Caption: Workflow for affinity purification of an X-press tagged protein.

Caption: Western blot workflow for detecting an X-press tagged protein.

Conclusion

The this compound system provides a robust and versatile platform for the purification and analysis of recombinant proteins. Its integrated design, combining a polyhistidine sequence for affinity capture, a specific epitope for immunodetection, and a cleavage site for tag removal, offers researchers a streamlined and efficient workflow. By understanding the core principles and adhering to optimized protocols, scientists and drug development professionals can leverage the X-press tag to accelerate their research and achieve high-quality, reproducible results.

References

An In-depth Technical Guide to the X-press™ Tag Peptide: Sequence, Structure, and Applications

This technical guide provides a comprehensive overview of the X-press™ tag peptide, a widely used tool in molecular biology for the expression, purification, and detection of recombinant proteins. Tailored for researchers, scientists, and drug development professionals, this document details the peptide's core sequence, functional architecture, physicochemical properties, and key experimental applications.

Introduction to the X-press Tag

The X-press tag is an N-terminal leader peptide engineered for high-yield protein purification and sensitive immunodetection.[1][2][3][4][5] Its design integrates multiple functional elements into a single sequence, offering a versatile solution for protein research. The primary advantages of the X-press tag system include its dual functionality for both affinity purification and antibody-based detection, high specificity, and the option for enzymatic removal, which yields the native protein for downstream functional or structural studies.

Core Sequence and Functional Architecture

The efficacy of the X-press tag stems from its unique tripartite structure, which combines an affinity tag, a specific antibody epitope, and a cleavage site.

2.1 Peptide Sequence The recognized epitope sequence for the Anti-Xpress™ antibody is an octapeptide with the following amino acid sequence:

-

D-L-Y-D-D-D-D-K (Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys)

An alternative sequence, DLDDDDK, has also been noted.

2.2 Functional Architecture The complete N-terminal leader peptide is a fusion of three distinct domains:

-

Polyhistidine Segment (His-tag): This sequence facilitates strong and specific binding to transition metal ions, enabling robust immobilized metal affinity chromatography (IMAC) for protein purification using resins like ProBond™.

-

X-press™ Epitope: Derived from the bacteriophage T7 gene 10 protein, this specific sequence is recognized by high-affinity Anti-Xpress™ antibodies, allowing for sensitive and selective detection in applications like Western blotting and immunoprecipitation.

-

Enterokinase Cleavage Site: A specific peptide sequence (containing the DDDDK motif) is included to allow for the precise enzymatic removal of the entire leader peptide post-purification. This is crucial for studies where the tag might interfere with protein function, structure, or downstream applications.

Figure 1: Functional architecture of the X-press tag leader peptide.

Physicochemical Properties

The X-press tag peptide's physical and chemical characteristics are optimized for reliability and flexibility in various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C41H59N9O20 | |

| Molecular Weight | 997.96 Da | |

| Purity | >95-99% | |

| Solubility (DMSO) | ≥99.8 mg/mL | |

| Solubility (Water) | ≥50 mg/mL (with sonication) or ≥100 mg/mL | |

| Appearance | Solid |

Experimental Applications and Protocols

The X-press tag system streamlines multiple stages of protein research, from initial expression to final analysis.

4.1 Recombinant Protein Expression A standardized protocol for expressing an X-press-tagged protein involves several key steps:

-

Vector Construction: The target gene's coding sequence is cloned into an expression vector, ensuring it is in-frame with the N-terminal X-press leader peptide sequence. The construct integrity should be verified by DNA sequencing.

-

Host Selection: A suitable expression system (e.g., E. coli, insect cells, or mammalian cells) is chosen based on the protein's nature and the requirements for post-translational modifications.

-

Expression and Induction: Host cells are cultured and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration) to maximize the yield of soluble fusion protein.

4.2 Protein Purification and Tag Removal Workflow The purification of X-press-tagged proteins is a multi-step process that leverages the integrated functionalities of the tag.

Figure 2: Standard workflow for purification of X-press-tagged proteins.

Protocol Outline:

-

Cell Lysis: Harvested cells are resuspended in a suitable lysis buffer and disrupted using mechanical or chemical methods to release the cellular contents.

-

Affinity Chromatography: The crude lysate is applied to an IMAC resin (e.g., ProBond™). The polyhistidine segment of the X-press tag binds specifically to the metal ions on the resin.

-

Washing: The resin is washed with buffers containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins and other contaminants.

-

Elution: The bound X-press-tagged protein is eluted from the resin using a high concentration of the competing agent.

-

Tag Cleavage (Optional): For applications requiring the native protein, the purified fusion protein is incubated with enterokinase. The enzyme specifically recognizes its cleavage site within the tag and removes the N-terminal leader peptide.

-

Final Purification: A subsequent chromatography step (e.g., size exclusion or ion exchange) may be performed to separate the cleaved tag and enterokinase from the pure, native target protein.

4.3 Immunodetection The X-press epitope enables highly specific detection of the fusion protein using Anti-Xpress™ antibodies.

-

Western Blotting: Allows for the verification of protein expression and size after SDS-PAGE.

-

Immunoprecipitation (IP): Enables the isolation of the tagged protein from complex mixtures to study protein-protein interactions.

-

Immunofluorescence (IF): Facilitates the visualization of the protein's subcellular localization within fixed cells.

Application in Signaling Pathway Analysis: The mTORC1/RHEB Neddylation Axis

The X-press tag is particularly valuable in studies of post-translational modifications (PTMs), where tag interference can confound results. Its clean cleavability ensures that functional assays are performed on the native protein. A key example is in dissecting the mTORC1 signaling pathway, where the neddylation of the RHEB protein has been shown to be a critical regulatory step.

Researchers can use the X-press tag to express and purify RHEB protein for in vitro neddylation assays. This allows for a controlled analysis of how neddylation, mediated by the UBE2F-SAG E2-E3 ligase axis, impacts RHEB's ability to activate mTORC1, a central regulator of cell growth and proliferation implicated in diseases like liver cancer.

Figure 3: Role of RHEB neddylation in mTORC1 signaling activation.

Conclusion

The this compound is a powerful and multifaceted tool for protein research. Its integrated design, combining a high-affinity purification tag, a specific epitope for immunodetection, and a precise cleavage site, offers a streamlined and efficient workflow from gene to purified, functional protein. This versatility makes it an invaluable asset for a wide range of applications, from basic biochemical characterization to complex studies of cellular signaling pathways and drug development.

References

The X-press Tag Peptide: A Technical Guide to Its Discovery, Development, and Application in Recombinant Protein Workflows

The X-press™ Tag peptide has emerged as a versatile and efficient tool in the field of recombinant protein expression and purification. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes, experimental applications, and comparative advantages. The X-press Tag is an N-terminal leader peptide engineered for dual functionality: robust affinity purification and sensitive immunodetection.

Core Composition and Properties

The X-press Tag is a composite peptide that includes a polyhistidine sequence, the Xpress™ epitope, and an enterokinase cleavage site.[1][2][3] This unique structure underpins its broad utility in molecular biology. The Xpress™ epitope itself is derived from the bacteriophage T7 gene 10 protein.[1][4] The specific amino acid sequence recognized by the Anti-Xpress™ antibody is -Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys-. This tag can be fused to the N-terminus or C-terminus of a target protein, although N-terminal placement is common.

A key feature of the X-press Tag system is the high specificity of the Anti-Xpress™ antibody, which minimizes cross-reactivity and background noise in immunoassays. The inclusion of a polyhistidine tract allows for efficient purification of the fusion protein using immobilized metal affinity chromatography (IMAC), typically with ProBond™ resin. Furthermore, the integrated enterokinase cleavage site enables the precise removal of the tag post-purification, yielding the native protein for downstream functional and structural studies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and properties of the X-press Tag peptide and its corresponding antibody.

| Property | Value | Reference |

| Molecular Weight | 997.96 Da | |

| Purity | >99% | |

| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |

| Solubility in Water | ≥50 mg/mL (with sonication) | |

| Insolubility | Ethanol | |

| Storage Conditions | -20°C, desiccated |

| Application | Parameter | Recommended Value | Reference |

| Western Blot | Anti-Xpress™ Antibody Dilution | 1:5000 | |

| Anti-Xpress™-HRP Antibody Detection Limit | 50 ng of recombinant protein | ||

| Anti-Xpress™ Antibody Detection Limit | 100 ng of recombinant protein | ||

| Immunoprecipitation | Amount of Antibody | 1-2 µg per sample | |

| Protein Purification | Imidazole (Wash) | 20-40 mM | |

| Imidazole (Elution) | 250-500 mM | ||

| Tag Removal | Enterokinase to Protein Ratio | 1-10 U/mg of protein | |

| Incubation Time for Tag Removal | 2-16 hours | ||

| Incubation Temperature for Tag Removal | 4-25°C |

Comparative Analysis with Other Epitope Tags

The X-press Tag offers several advantages over other commonly used epitope tags. The table below provides a comparative overview.

| Feature | X-press Tag | FLAG® Tag | His-Tag | GST Tag | MBP Tag |

| Composition | Polyhistidine, Xpress epitope, enterokinase site | Octapeptide (DYKDDDDK) | Polyhistidine (usually 6xHis) | Glutathione S-Transferase (protein) | Maltose-Binding Protein (protein) |

| Primary Function | Purification & Detection | Detection & Purification | Purification | Purification & Solubility Enhancement | Purification & Solubility Enhancement |

| Purification Resin | IMAC (e.g., ProBond™) | Anti-FLAG antibody resin | IMAC (e.g., Ni-NTA) | Glutathione resin | Amylose resin |

| Detection | Anti-Xpress™ antibody | Anti-FLAG® antibody | Anti-His antibody | Anti-GST antibody | Anti-MBP antibody |

| Size | Small peptide | Small peptide | Small peptide | ~26 kDa protein | ~43 kDa protein |

| Tag Removal | Enterokinase | Enterokinase (if site is present) | TEV, Thrombin, etc. (if site is present) | PreScission, Thrombin, etc. | TEV, Factor Xa, etc. |

| Key Advantage | Dual functionality with high specificity | High sensitivity in detection | Economical and allows for denaturing conditions | Enhances solubility | Significantly enhances solubility |

Experimental Protocols

Detailed methodologies for key experiments involving the X-press Tag are provided below.

Recombinant Protein Expression and Purification

-

Construct Design : The coding sequence of the target protein is cloned into an appropriate expression vector, in-frame with the N-terminal X-press Tag. The integrity of the construct should be verified by DNA sequencing.

-

Expression : The expression vector is transformed into a suitable host system (e.g., E. coli, insect, or mammalian cells). Protein expression is induced according to standard protocols for the chosen system.

-

Cell Lysis : Cells are harvested and lysed using a suitable buffer, such as RIPA or NP-40 lysis buffer, supplemented with protease inhibitors.

-

Affinity Purification using ProBond™ Resin :

-

Column Preparation : Equilibrate the ProBond™ resin with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).

-

Sample Loading : Apply the clarified cell lysate to the equilibrated column. The polyhistidine region of the X-press Tag will bind to the nickel-charged resin.

-

Washing : Wash the column with the binding buffer containing a low concentration of imidazole (20-40 mM) to remove non-specifically bound proteins.

-

Elution : Elute the bound protein with an elution buffer containing a high concentration of imidazole (250-500 mM).

-

-

Tag Removal (Optional) :

-

The purified protein is incubated with enterokinase (1-10 units per mg of protein) for 2-16 hours at a temperature between 4-25°C.

-

The cleavage reaction should be monitored by SDS-PAGE to ensure complete removal of the tag.

-

Western Blotting

-

SDS-PAGE : Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary Antibody Incubation : Incubate the membrane with the Anti-Xpress™ antibody, typically diluted 1:5000 in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Washing : Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's recommendations, for 1 hour at room temperature.

-

Washing : Repeat the washing step as described above.

-

Detection : Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system.

Immunoprecipitation

-

Cell Lysate Preparation : Prepare cell lysates as described for protein purification, ensuring the use of a non-denaturing lysis buffer such as RIPA or NP-40 buffer. It is recommended to pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Antibody Incubation : Add 1-2 µg of Anti-Xpress™ antibody to the pre-cleared cell lysate. Incubate for 2-24 hours at 4°C with gentle rocking.

-

Immunocomplex Capture : Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for an additional 1-4 hours at 4°C with gentle rocking to capture the antibody-protein complex.

-

Washing : Pellet the beads by centrifugation and wash them two to three times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution : Elute the immunoprecipitated protein from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. The eluted sample is then ready for analysis by Western blotting.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where the X-press Tag can be applied.

Conclusion

The this compound provides a robust and versatile system for the purification and detection of recombinant proteins. Its dual-function design, combining affinity purification via a polyhistidine tract with specific immunodetection through the Xpress™ epitope, streamlines experimental workflows. The ability to efficiently remove the tag with enterokinase further enhances its utility, particularly for studies requiring native protein. These features, coupled with the high specificity of the corresponding antibody, make the X-press Tag an invaluable tool for researchers in basic science and drug development, especially in complex studies such as the analysis of post-translational modifications and their role in signaling pathways like mTORC1.

References

An In-depth Technical Guide to the X-press Tag Peptide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The X-press™ Tag is a versatile and widely utilized tool in molecular biology for the expression, purification, and detection of recombinant proteins. This N-terminal peptide tag offers a multi-functional platform, incorporating a polyhistidine sequence for affinity purification, the Xpress™ epitope for sensitive antibody-based detection, and a specific cleavage site for tag removal, ensuring the recovery of the native protein of interest. This guide provides a comprehensive overview of the X-press Tag's molecular properties, detailed experimental protocols for its use, and its application in studying complex cellular signaling pathways.

Core Properties of the X-press Tag Peptide

The X-press Tag is an 8-amino acid peptide with the sequence Asp-Leu-Tyr-Asp-Asp-Asp-Asp-Lys (DLYDDDDK).[1] This sequence is recognized by specific anti-Xpress™ antibodies, allowing for robust detection in various immunoassays. The tag is typically incorporated into an N-terminal leader peptide that also includes a polyhistidine (6xHis) region for immobilized metal affinity chromatography (IMAC) and an enterokinase cleavage site for enzymatic removal of the tag post-purification.[1][2][3][4]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of the this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | DLYDDDDK | |

| Molecular Weight | 997.96 Da | |

| Chemical Formula | C41H59N9O20 | |

| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |

| Solubility in Water | ≥50 mg/mL (with ultrasonic treatment) |

Experimental Protocols

Detailed methodologies for the purification and detection of X-press tagged proteins are crucial for successful experimental outcomes. The following sections provide step-by-step protocols for common applications.

Purification of X-press Tagged Proteins using Ni-NTA or ProBond™ Resin

The polyhistidine region of the X-press leader peptide allows for efficient purification of the fusion protein using immobilized metal affinity chromatography (IMAC) with resins such as Nickel-NTA (Nitrilotriacetic acid) or ProBond™ (iminodiacetic acid). The following is a general protocol that can be optimized for specific proteins.

Materials:

-

Cell lysate containing the X-press tagged protein

-

Equilibration/Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA or ProBond™ resin slurry

-

Chromatography column

Procedure:

-

Resin Equilibration:

-

Add the desired volume of resin slurry to a chromatography column.

-

Allow the resin to settle and the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Equilibration/Binding Buffer.

-

-

Protein Binding:

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Apply the clarified lysate to the equilibrated column. The lysate can be loaded by gravity flow or by using a pump at a recommended flow rate (e.g., 0.5-1 mL/min).

-

For batch binding, incubate the lysate with the equilibrated resin in a tube with gentle agitation for 30-60 minutes at 4°C.

-

-

Washing:

-

Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze them for the presence of the target protein by SDS-PAGE and Western blotting.

-

-

Regeneration (Optional):

-

The resin can often be regenerated for reuse by washing with a high concentration of imidazole or a low pH buffer, followed by recharging with Ni2+ ions and re-equilibration.

-

Western Blotting of X-press Tagged Proteins

Western blotting is a standard technique for the detection and characterization of X-press tagged proteins.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Anti-Xpress™ antibody (typically diluted 1:5000 in blocking buffer)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted according to manufacturer's instructions)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the diluted anti-Xpress™ antibody overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the signal using an appropriate imaging system.

-

Immunoprecipitation of X-press Tagged Proteins

Immunoprecipitation (IP) is used to isolate the X-press tagged protein and its interacting partners from a complex mixture.

Materials:

-

Cell lysate containing the X-press tagged protein

-

Anti-Xpress™ antibody

-

Protein A/G magnetic beads or agarose resin

-

IP Lysis Buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a low pH buffer)

Procedure:

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Xpress™ antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

To elute for SDS-PAGE, resuspend in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For downstream applications requiring native protein, use a non-denaturing elution buffer (e.g., low pH glycine buffer).

-

Pellet the beads and collect the supernatant containing the immunoprecipitated protein.

-

Enterokinase Cleavage of the X-press Tag

The X-press leader peptide contains an enterokinase recognition site (Asp-Asp-Asp-Asp-Lys) that allows for the enzymatic removal of the tag.

Materials:

-

Purified X-press tagged protein

-

Enterokinase

-

Cleavage Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Procedure:

-

Buffer Exchange:

-

If the purified protein is in an elution buffer containing imidazole, it should be buffer-exchanged into the Cleavage Buffer using dialysis or a desalting column.

-

-

Enzymatic Cleavage:

-

Add enterokinase to the protein solution. A typical starting ratio is 1 unit of enterokinase per 50-100 µg of fusion protein.

-

Incubate the reaction at room temperature (e.g., 25°C) for 16-24 hours. The optimal time and temperature may need to be determined empirically.

-

-

Analysis of Cleavage:

-

Analyze the cleavage reaction by SDS-PAGE to confirm the removal of the tag, which will result in a slight decrease in the protein's molecular weight.

-

-

Removal of Enterokinase and the Cleaved Tag:

-

The enterokinase (which is often His-tagged itself) and the cleaved His-tagged leader peptide can be removed by passing the reaction mixture through a Ni-NTA column. The untagged protein of interest will be in the flow-through.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Purification and Cleavage of an X-press Tagged Protein

Caption: A generalized workflow for the purification and subsequent enzymatic cleavage of an X-press tagged protein.

Application in Studying Signaling Pathways: mTORC1 and Neddylation

The X-press Tag system is a valuable tool for studying complex signaling pathways, such as the mTORC1 and neddylation pathways, by enabling the efficient purification and detection of key regulatory proteins.

mTORC1 Signaling Pathway

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status.

Caption: A simplified diagram of the mTORC1 signaling pathway, highlighting key regulatory inputs and downstream cellular processes.

Neddylation Pathway

Neddylation is a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to target proteins, thereby regulating their activity. This pathway is crucial for the function of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases.

References

An In-depth Technical Guide to the X-press Epitope Sequence

For researchers, scientists, and drug development professionals, the ability to accurately detect, purify, and analyze proteins of interest is paramount. Epitope tagging is a powerful and widely used technique that facilitates these processes by fusing a recognizable amino acid sequence, the epitope tag, to a target protein. This guide provides a comprehensive overview of the X-press epitope tag, a versatile tool in protein science.

The X-press Epitope Tag: Core Characteristics

The X-press epitope is a short, hydrophilic octapeptide derived from the bacteriophage T7 gene 10 protein.[1] Its sequence is well-defined and recognized by a specific monoclonal antibody, enabling a range of immunodetection and purification applications.

Amino Acid Sequence: D-L-Y-D-D-D-D-K

Often, the X-press tag is incorporated into a larger N-terminal leader peptide that includes a polyhistidine (6xHis) sequence for affinity purification on metal-chelate resins and an enterokinase cleavage site for subsequent removal of the tag, yielding the native protein.[1][2][3]

Physicochemical Properties

Understanding the physical and chemical properties of the X-press tag is crucial for its effective implementation in experimental workflows.

| Property | Value | Source |

| Amino Acid Sequence | DLYDDDDK | [1] |

| Molecular Weight | 997.96 Da | |

| Chemical Formula | C41H59N9O20 | |

| Solubility in DMSO | ≥99.8 mg/mL (with gentle warming) | |

| Solubility in Water | ≥50 mg/mL (with ultrasonic treatment) | |

| Insolubility | Ethanol |

Comparative Analysis with Other Common Epitope Tags

| Epitope Tag | Sequence | Size (Amino Acids) | Antibody Binding Affinity (Kd) | Key Features & Considerations |

| X-press | DLYDDDDK | 8 | Not available in cited literature | Often combined with a His-tag for dual purification/detection strategies. |

| FLAG | DYKDDDDK | 8 | ~0.76 nM to 0.21 nM (for 3xFLAG) | Highly specific antibody available; can be sensitive to tyrosine sulfation. |

| HA | YPYDVPDYA | 9 | Not specified, but generally high affinity | Widely used; can be cleaved by caspases, making it unsuitable for apoptosis studies. |

| Myc | EQKLISEEDL | 10 | Not specified, but generally high affinity | A well-established tag with reliable antibodies. |

Experimental Applications and Protocols

The X-press epitope tag is a versatile tool for a variety of molecular biology techniques. Its utility spans from initial protein detection to complex protein-protein interaction studies.

Protein Purification

The presence of a polyhistidine sequence alongside the X-press epitope allows for efficient purification of recombinant proteins using immobilized metal affinity chromatography (IMAC).

Experimental Workflow for Protein Purification:

Workflow for the purification of an X-press-His-tagged protein.

Western Blotting

Western blotting is a fundamental technique for detecting the presence and size of a specific protein in a complex mixture. The anti-Xpress antibody provides a highly specific means of identifying the tagged protein.

Detailed Protocol for Western Blotting:

-

Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-Xpress monoclonal antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the appropriate dilution in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 4.

-

Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.

Detailed Protocol for Immunoprecipitation:

-

Cell Lysis: Lyse cells expressing the X-press-tagged protein in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Xpress antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a protein within fixed cells.

Detailed Protocol for Immunofluorescence:

-

Cell Culture and Fixation: Grow cells expressing the X-press-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-Xpress antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the dark for 1 hour at room temperature.

-

Washing and Mounting: Wash the cells three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Application in Signaling Pathway Analysis: The mTORC1 Pathway

The X-press tag has been utilized in studies of complex signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism. For instance, it can be used to study post-translational modifications like neddylation.

In a hypothetical study investigating the role of neddylation on the small GTPase RHEB and its subsequent effect on mTORC1 activity, the X-press tag could be employed to express and purify different forms of RHEB.

Conceptual workflow for studying the effect of RHEB neddylation on mTORC1 activity using the X-press tag.

Conclusion

The X-press epitope tag is a robust and versatile tool for protein research. Its well-characterized sequence and the availability of a specific monoclonal antibody make it suitable for a wide range of applications, including protein purification, Western blotting, immunoprecipitation, and immunofluorescence. When combined with a polyhistidine tag and a protease cleavage site, it offers a comprehensive solution for the expression, purification, and analysis of recombinant proteins. For researchers and drug development professionals, a thorough understanding of the X-press tag's properties and applications is essential for designing and executing successful experiments in the complex landscape of protein science.

References

The Pivotal Role of the Enterokinase Cleavage Site in the X-press™ Tag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The X-press™ Tag, a widely utilized N-terminal fusion tag, offers a multifaceted solution for recombinant protein expression, purification, and detection. A critical component of this tag is the strategically positioned enterokinase cleavage site. This technical guide provides an in-depth exploration of the function of this cleavage site, detailing its significance in obtaining pure, native proteins. We will delve into the specifics of enterokinase recognition and catalysis, present quantitative data on cleavage efficiency, and provide detailed experimental protocols for optimal tag removal. This guide aims to equip researchers with the knowledge to effectively leverage the X-press™ Tag system for high-purity protein production.

Introduction to the X-press™ Tag

The X-press™ Tag is an engineered N-terminal peptide that facilitates both the purification and detection of recombinant proteins.[1] Its design incorporates three key functional elements:

-

Polyhistidine (6xHis) Sequence: Enables purification of the fusion protein using immobilized metal affinity chromatography (IMAC).

-

Xpress™ Epitope: A specific amino acid sequence derived from the bacteriophage T7 gene 10 protein, recognized by Anti-Xpress™ antibodies for detection via western blotting or ELISA.[1]

-

Enterokinase (EK) Cleavage Site: A specific protease recognition sequence that allows for the enzymatic removal of the polyhistidine and Xpress™ epitope tags, yielding the target protein with its native N-terminus.[1]

The presence of the enterokinase cleavage site is paramount for applications where the fusion tag may interfere with the protein's structure, function, or downstream applications.

The Enterokinase Cleavage Site: Mechanism and Specificity

Enterokinase, also known as enteropeptidase, is a highly specific serine protease.[2] Its native biological function is to activate trypsinogen in the duodenum by cleaving the propeptide. This high degree of specificity has been harnessed in biotechnology for the precise removal of fusion tags.

The canonical recognition sequence for enterokinase is Asp-Asp-Asp-Asp-Lys (DDDDK) , with cleavage occurring C-terminal to the lysine residue.[2] This specificity ensures that the protease acts exclusively at the engineered site within the X-press™ Tag, minimizing the risk of off-target cleavage within the protein of interest.

The general workflow for expressing, purifying, and cleaving an X-press™ tagged fusion protein is illustrated below:

Quantitative Analysis of Enterokinase Cleavage Efficiency

The efficiency of enterokinase cleavage can be influenced by several factors, including the accessibility of the cleavage site, reaction conditions, and the presence of inhibitors. While specific quantitative data for the X-press™ Tag is not extensively published, studies on similar His-tagged fusion proteins provide valuable insights.

A study by Shahravan et al. (2008) demonstrated that the addition of urea can significantly improve the specificity and efficiency of enterokinase cleavage of a His-tagged protein prone to aggregation. The data below summarizes their findings.

| Urea Concentration (M) | Incubation Time (min) | Intact Protein (%) | Desired Cleavage Product (%) | Non-specific Cleavage Products (%) |

| 0 | 15 | 18 | < 5 | > 77 |

| 1 | 15 | 25 | ~10 | ~65 |

| 2 | 30 | 15 | ~40 | ~45 |

| 3 | 30 | 10 | ~60 | ~30 |

| 4 | 30 | 5 | ~70 | ~25 |

Table 1: Effect of Urea on Enterokinase Cleavage Specificity. Data adapted from Shahravan et al. (2008). The desired cleavage product is the result of cleavage at the canonical DDDDK site.

These results suggest that for proteins where the cleavage site may be sterically hindered, optimizing the reaction buffer with denaturing agents like urea can dramatically improve the yield of the desired native protein.

Experimental Protocols

General Protocol for Enterokinase Cleavage of X-press™ Tagged Proteins

This protocol provides a starting point for the cleavage of X-press™ tagged fusion proteins. Optimization may be required for each specific target protein.

Materials:

-

Purified X-press™ tagged fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Recombinant Enterokinase (light chain).

-

10X Enterokinase Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 500 mM NaCl).

-

Stop Solution (e.g., 100 mM PMSF in isopropanol).

-

SDS-PAGE analysis reagents.

Procedure:

-

Buffer Exchange: If the purified fusion protein is in a buffer containing high concentrations of imidazole or other inhibitors, perform a buffer exchange into the recommended reaction buffer using dialysis or a desalting column.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

Purified fusion protein (e.g., 25-50 µg).

-

10X Enterokinase Reaction Buffer (to a final concentration of 1X).

-

Recombinant Enterokinase (typically 1 unit per 25-50 µg of fusion protein; an enzyme:substrate ratio of 1:50 to 1:200 by weight can be a starting point).

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation: Incubate the reaction at room temperature (20-25°C) or 37°C for 4-16 hours. The optimal time and temperature should be determined empirically.

-

Monitoring Cleavage: At various time points (e.g., 1, 4, 8, 16 hours), remove a small aliquot of the reaction and add SDS-PAGE loading buffer to stop the reaction.

-

Analysis: Analyze the samples by SDS-PAGE to assess the extent of cleavage. The cleaved target protein will migrate at a lower molecular weight than the uncleaved fusion protein.

-

Stopping the Reaction: Once optimal cleavage is achieved, the reaction can be stopped by adding a serine protease inhibitor like PMSF to a final concentration of 1 mM.

-

Removal of Enterokinase and Tag: The His-tagged enterokinase and the cleaved X-press™ tag (which also contains a His-tag) can be removed by passing the reaction mixture through a Ni-NTA resin. The pure, untagged target protein will be in the flow-through.

Protocol for Optimizing Cleavage with Urea

For proteins exhibiting poor cleavage efficiency, the addition of urea can be tested.

-

Follow the general protocol, but in the reaction setup, add urea to final concentrations ranging from 1 M to 4 M.

-

It is recommended to perform a pilot experiment with a small amount of protein to determine the optimal urea concentration.

-

Analyze the results by SDS-PAGE to identify the condition that yields the highest amount of the desired cleaved product with minimal non-specific cleavage.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| No or poor cleavage | Inaccessible cleavage site | Add a mild denaturant like urea (1-4 M) or a non-ionic detergent (e.g., 0.1% Triton X-100). |

| Presence of inhibitors (e.g., imidazole >50 mM, NaCl >250 mM) | Perform buffer exchange prior to cleavage. | |

| Incorrect pH or temperature | Optimize reaction conditions (pH 7.0-8.5, temperature 4-37°C). | |

| Inactive enterokinase | Use a fresh enzyme stock and store it properly. | |

| Non-specific cleavage | Excessive enterokinase | Reduce the enzyme-to-substrate ratio and incubation time. |

| Contaminating proteases in the protein prep | Ensure high purity of the fusion protein before cleavage. | |

| Sub-optimal reaction conditions | Optimize pH and buffer components. |

Table 2: Troubleshooting Guide for Enterokinase Cleavage.

Conclusion

The enterokinase cleavage site within the X-press™ Tag is a crucial feature that enables the production of pure, native recombinant proteins. Its high specificity allows for precise removal of the fusion tag, which is often essential for the correct folding, function, and downstream application of the target protein. By understanding the principles of enterokinase cleavage and by optimizing reaction conditions, researchers can effectively utilize the X-press™ Tag system to achieve high yields of tag-free proteins for a wide range of scientific and therapeutic applications. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful tool in the protein production workflow.

References

The Architect at the N-Terminus: A Technical Guide to Leader Peptides in Protein Engineering and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminal leader peptide, a short amino acid sequence at the beginning of a protein, plays a pivotal role in dictating the fate and function of the polypeptide chain. Often regarded simply as a signal for protein secretion, its influence extends far beyond mere targeting. This in-depth technical guide explores the multifaceted advantages of utilizing N-terminal leader peptides in protein engineering and drug development. We will delve into their critical functions in enhancing protein expression, facilitating proper folding and stability, and directing efficient secretion and subcellular localization. This guide provides a comprehensive overview of the underlying molecular mechanisms, quantitative data from key studies, detailed experimental protocols for their characterization, and visual representations of the associated biological pathways and workflows.

Introduction to N-Terminal Leader Peptides

N-terminal leader peptides, also known as signal peptides, are typically 15-30 amino acids long and are found at the N-terminus of many newly synthesized proteins destined for secretion or insertion into membranes.[1] These sequences act as a molecular "zip code," guiding the ribosome-nascent chain complex to the appropriate cellular machinery for translocation across biological membranes.[2] While their primary role is in protein targeting, the choice of a leader peptide can have profound effects on the overall yield, quality, and biological activity of a recombinant protein. Understanding and strategically leveraging these effects is paramount for the successful development of protein-based therapeutics and other biotechnological applications.

Core Advantages of N-Terminal Leader Peptides

The strategic use of N-terminal leader peptides offers a multitude of advantages in recombinant protein production and protein engineering. These benefits can be broadly categorized into three key areas: enhancement of protein expression, promotion of proper folding and stability, and facilitation of efficient secretion and targeting.

Enhancing Protein Expression

The sequence of the N-terminal leader peptide can significantly influence the expression levels of a recombinant protein through its effects on both mRNA stability and translation initiation efficiency.

The nucleotide sequence encoding the N-terminal leader peptide can impact mRNA secondary structure and the accessibility of the ribosome binding site, thereby influencing the rate of translation initiation.[3] Certain leader peptide sequences have been shown to enhance the production of foreign proteins by increasing transcript levels.[4] Codon usage within the leader peptide sequence can also play a role in modulating mRNA stability, with "optimal" codons generally leading to higher stability and expression levels.[5]

Table 1: Quantitative Effects of N-Terminal Leader Peptides on Protein Expression

| Protein of Interest | Host System | Leader Peptide(s) | Fold Change in Expression/Yield (compared to control/native) | Reference |

| Monoclonal Antibody (mAb) | CHO Cells | Human albumin signal peptide | Up to 1.5-fold increase in specific productivity | |

| Monoclonal Antibody (mAb) | CHO Cells | Human azurocidin signal peptide | Up to 1.4-fold increase in specific productivity | |

| Human Growth Hormone (hGH) | E. coli | DsbA signal peptide | ~2.5-fold increase in periplasmic yield | |

| Single-chain variable fragment (scFv) | E. coli | DsbA signal peptide | ~3-fold increase in periplasmic yield | |

| Alkaline Pectin Lyase (APL) | B. subtilis | SP-LipA | Significantly higher transcript levels and extracellular activity |

Promoting Proper Folding and Stability

The presence of an N-terminal leader peptide can be crucial for the correct folding of the mature protein. By directing the nascent polypeptide to the appropriate cellular compartment, such as the endoplasmic reticulum (ER) in eukaryotes, the leader peptide ensures that the protein enters an environment optimized for folding and post-translational modifications, including disulfide bond formation.

Furthermore, the N-terminal extension itself can directly influence the folding kinetics and thermodynamic stability of a protein. In some cases, the N-terminal region interacts with the C-terminus to stabilize the overall protein structure. Deletion or alteration of these terminal regions can lead to decreased thermostability and activity.

Table 2: Impact of N-Terminal Extensions on Enzyme Stability and Activity

| Enzyme | Modification | Effect on Thermostability (Tm or Topt) | Effect on Catalytic Activity | Reference |

| Thermotoga maritima Acetyl Esterase (TmAcE) | Deletion of 4 N-terminal residues | Drastic reduction of ~30-40°C in Topt | Modest increase in substrate specificity for acetylated xylose | |

| Thermotoga maritima Acetyl Esterase (TmAcE) | Deletion of 10 N-terminal residues | Drastic reduction of ~30-40°C in Topt | Modest increase in substrate specificity for acetylated xylose | |

| Aspergillus niger GH10 Xylanase | Deletion of 5 N-terminal disordered residues | Increased thermostability (~2-fold) | Increased activity (~7-fold) | |

| Bacilllus sp. NG-27 Xylanase | V1L mutation at N-terminus | Increased Tm by 5°C | No loss of activity |

Facilitating Efficient Secretion and Targeting

The most well-characterized function of N-terminal leader peptides is to direct proteins into the secretory pathway. In prokaryotes, this is primarily mediated by the Sec (general secretory) and Tat (twin-arginine translocation) pathways. In eukaryotes, the leader peptide targets the nascent polypeptide to the ER, the gateway to the secretory pathway. The efficiency of secretion is highly dependent on the specific leader peptide sequence. Optimization of the leader peptide is a common strategy to maximize the yield of secreted recombinant proteins.

Signaling Pathways and Molecular Mechanisms

The functions of N-terminal leader peptides are mediated by complex molecular machinery that recognizes the peptide and directs the associated protein to its proper destination. The two major pathways for protein export in prokaryotes are the Sec and Tat pathways.

The Sec (General Secretory) Pathway

The Sec pathway translocates proteins in an unfolded or loosely folded state. In the co-translational mode, the signal recognition particle (SRP) binds to the leader peptide as it emerges from the ribosome and targets the entire complex to the SecYEG translocon in the plasma membrane. In the post-translational mode, chaperones like SecB keep the protein in a translocation-competent state before it is delivered to the SecA motor protein, which then drives its translocation through the SecYEG channel.

The Tat (Twin-Arginine Translocation) Pathway

In contrast to the Sec pathway, the Tat pathway transports fully folded proteins across the membrane. This pathway is characterized by a leader peptide containing a conserved twin-arginine motif (RR-motif). The Tat machinery, composed of TatA, TatB, and TatC proteins, recognizes this motif and translocates the folded protein.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and impact of N-terminal leader peptides.

High-Throughput Screening of a Signal Peptide Library

This workflow is designed to identify the optimal signal peptide for maximizing the secretion of a protein of interest.

Methodology:

-

Library Design and Construction:

-

Design a library of leader peptide sequences with variations in key features such as the length and hydrophobicity of the central core, and the charge of the N-terminal region.

-

Synthesize the corresponding DNA oligonucleotides.

-

Clone the oligonucleotide library upstream of the gene encoding the protein of interest in an appropriate expression vector.

-

-

Transformation and Expression:

-

Transform the library of expression vectors into the chosen host cells (e.g., E. coli, yeast, CHO, or HEK293 cells).

-

Culture the cells under conditions that induce protein expression.

-

-

High-Throughput Screening:

-

Screen the culture supernatants for the presence of the secreted protein of interest using a high-throughput method such as ELISA or a fluorescence-based assay.

-

Alternatively, for cell-surface displayed proteins, use fluorescence-activated cell sorting (FACS) to isolate high-producing cells.

-

-

Hit Identification and Validation:

-

Identify the clones exhibiting the highest levels of secreted protein.

-

Isolate the expression vectors from these "hit" clones and sequence the leader peptide-encoding region.

-

Validate the performance of the top-performing leader peptides by re-cloning them and assessing protein expression in small-scale cultures.

-

In Vitro Signal Peptide Cleavage Assay

This assay is used to determine the efficiency and fidelity of signal peptidase cleavage of a leader peptide from a precursor protein.

Methodology:

-

Substrate Preparation:

-

Synthesize the precursor protein containing the N-terminal leader peptide using an in vitro transcription/translation system with the inclusion of a radiolabeled amino acid (e.g., 35S-methionine).

-

-

Enzyme Preparation:

-

Purify the signal peptidase complex from a relevant source (e.g., microsomal fractions from eukaryotic cells).

-

-

Cleavage Reaction:

-

Incubate the radiolabeled precursor protein with the purified signal peptidase in an appropriate reaction buffer.

-

Take aliquots of the reaction at various time points.

-

-

Analysis:

-

Stop the reaction in each aliquot by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging. The cleavage of the leader peptide will result in a shift in the molecular weight of the protein, which can be observed as a new, faster-migrating band corresponding to the mature protein.

-

Quantify the band intensities to determine the rate of cleavage.

-

Analysis of Protein Folding Kinetics by Circular Dichroism (CD) Spectroscopy

This protocol allows for the study of the effect of an N-terminal leader peptide on the folding kinetics of a protein.

Methodology:

-

Protein Purification:

-

Purify both the precursor protein (with the leader peptide) and the mature protein (without the leader peptide).

-

-

Denaturation:

-

Denature both protein samples in a strong denaturant solution (e.g., 6 M guanidinium chloride or 8 M urea).

-

-

Refolding and Data Acquisition:

-

Rapidly dilute the denatured protein into a refolding buffer to initiate folding.

-

Immediately place the sample in a CD spectropolarimeter and monitor the change in the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).

-

Record the CD signal over time until no further change is observed.

-

-

Data Analysis:

-

Fit the kinetic data to an appropriate folding model (e.g., single or double exponential decay) to determine the folding rate constants.

-

Compare the folding rates of the precursor and mature proteins to assess the impact of the leader peptide on folding kinetics.

-

Identification of N-Terminal Peptides by Mass Spectrometry

This method is used to precisely identify the N-terminus of a mature protein after cleavage of the leader peptide.

Methodology:

-

Sample Preparation:

-

Isolate the mature protein of interest from the culture supernatant or cell lysate.

-

Perform a chemical labeling reaction that specifically modifies the primary amine at the N-terminus of the protein (e.g., using (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) or dimethyl labeling).

-

-

Proteolytic Digestion:

-

Digest the labeled protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database. The N-terminal peptide will be identified by the presence of the mass shift corresponding to the chemical label.

-

The fragmentation pattern of the labeled peptide will confirm its sequence and the exact position of the N-terminus.

-

Conclusion

N-terminal leader peptides are far more than simple targeting signals; they are versatile tools for optimizing recombinant protein production. By carefully selecting or engineering the leader peptide, researchers can significantly enhance protein expression levels, improve folding and stability, and ensure efficient secretion. The methodologies and data presented in this guide provide a framework for the rational design and application of N-terminal leader peptides in academic research and the development of protein-based therapeutics. As our understanding of the intricate interplay between leader peptides and the cellular machinery continues to grow, so too will our ability to harness their power for a wide range of biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the translation efficiency of messenger RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global Analysis of mRNA Half-Lives and de novo Transcription in a Dinoflagellate, Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: X-press™ Tag Peptide System for Recombinant Protein Expression and Purification

Application Notes and Protocols for X-press™ Tagged Protein Expression in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

The X-press™ epitope tag is a short, hydrophilic 8-amino acid peptide (DLYDDDDK) derived from the leader peptide of the bacteriophage T7 gene 10 protein.[1] This tag is recognized by a specific anti-Xpress™ antibody, making it a valuable tool for the detection and characterization of recombinant proteins.[2][3] In many commercially available expression vectors, such as the pTrcHis series, the X-press™ tag is strategically placed at the N-terminus of the recombinant protein, often in conjunction with a polyhistidine (6xHis) tag.[2] This dual-tagging system allows for efficient purification via Immobilized Metal Affinity Chromatography (IMAC) using the His-tag, followed by sensitive detection and quantification using the anti-Xpress™ antibody. The enterokinase cleavage site often present allows for the removal of the N-terminal fusion peptide, yielding the native protein.

This document provides detailed application notes and protocols for the expression of X-press™ tagged proteins in Escherichia coli, a robust and widely used host for recombinant protein production.

Data Presentation

The yield and purity of a recombinant protein can vary significantly depending on the protein's intrinsic properties and the optimization of expression and purification conditions. The following tables provide an illustrative example of the data that should be collected and organized during an expression and purification experiment.

Table 1: Illustrative Expression Levels of an X-press™ Tagged Protein

| E. coli Strain | Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L of culture) | Insoluble Protein (mg/L of culture) |

| BL21(DE3) | 37 | 4 | 15 | 50 |

| BL21(DE3) | 25 | 8 | 35 | 20 |

| BL21(DE3) | 18 | 16 | 50 | 10 |

| Rosetta™ 2(DE3) | 18 | 16 | 65 | 5 |

Note: The values presented are for illustrative purposes only and will vary for different target proteins.

Table 2: Illustrative Purification Summary for an X-press™-His Tagged Protein

| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |

| Cleared Lysate | 1500 | 50 | 3.3 | 100 |

| Ni-NTA Affinity Chromatography | 60 | 45 | 75 | 90 |

| Size Exclusion Chromatography | 38 | 36 | 95 | 72 |

Note: The values presented are for illustrative purposes only and will vary for different target proteins.

Experimental Protocols

Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of an X-press™ tag-containing expression vector (e.g., pTrcHis) into a suitable E. coli expression host strain, such as BL21(DE3).

Materials:

-

X-press™ tag expression plasmid DNA (10-100 ng/µL)

-

Chemically competent E. coli expression host cells (e.g., BL21(DE3))

-

LB agar plates containing the appropriate antibiotic (e.g., ampicillin at 100 µg/mL)

-

SOC medium

-

Water bath at 42°C

-

Incubator at 37°C

Procedure:

-

Thaw a vial of chemically competent E. coli cells on ice.

-

Add 1-5 µL of the plasmid DNA to the cells. Gently mix by flicking the tube.

-

Incubate the mixture on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

-

Immediately transfer the tube back to ice and incubate for 2 minutes.

-

Add 250 µL of pre-warmed SOC medium to the cells.

-

Incubate at 37°C for 1 hour with shaking (200-250 rpm).

-

Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing the appropriate antibiotic.

-

Incubate the plate overnight at 37°C.

Expression of the X-press™ Tagged Protein

This protocol outlines the steps for inducing the expression of the target protein. Optimization of induction conditions (IPTG concentration, temperature, and time) is crucial for maximizing the yield of soluble protein.

Materials:

-

LB medium with the appropriate antibiotic

-

Overnight culture of E. coli harboring the expression plasmid

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)

-

Shaking incubator

Procedure:

-

Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony from the transformation plate.

-

Grow overnight at 37°C with shaking (200-250 rpm).

-

The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

To induce protein expression, add IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture under one of the following conditions (optimization may be required):

-

For rapid, high-level expression: 3-4 hours at 37°C.

-

To improve protein solubility: 12-16 hours at 18-25°C.

-

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for lysis.

Cell Lysis

This protocol describes the lysis of E. coli cells to release the expressed protein.

Materials:

-

Cell pellet from the expression culture

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Sonication equipment or high-pressure homogenizer

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

-

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL.

-

Lyse the cells by sonication on ice. Perform short bursts (e.g., 10 seconds) with cooling periods in between to prevent overheating.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant (soluble fraction) for purification. The pellet contains the insoluble fraction.

Purification of the X-press™-His Tagged Protein

This protocol describes the purification of the dual-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

Clarified cell lysate

-

Ni-NTA agarose resin

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Chromatography column

Procedure:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with 5-10 column volumes of Elution Buffer.

-

Collect the eluted fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

-

For long-term storage, the purified protein should be dialyzed into a suitable storage buffer and stored at -80°C.

Detection by Western Blot

This protocol outlines the detection of the X-press™ tagged protein using an anti-Xpress™ antibody.

Materials:

-

Purified protein or cell lysate samples

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-Xpress™ primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-Xpress™ primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Visualizations

Caption: Overall workflow for X-press™ tagged protein expression and purification in E. coli.

Caption: Key features of the pTrcHis expression vector.

Caption: Mechanism of IPTG induction in the pTrcHis expression system.